molecular formula C5H12N2 B084644 Acetone dimethylhydrazone CAS No. 13483-31-3

Acetone dimethylhydrazone

Cat. No.: B084644
CAS No.: 13483-31-3
M. Wt: 100.16 g/mol
InChI Key: IDSMDKUVIBSETN-UHFFFAOYSA-N
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Description

Acetone dimethylhydrazone (CAS: 13483-31-3) is a hydrazone derivative formed by the condensation of acetone with N,N-dimethylhydrazine. Its molecular formula is $ \text{C}5\text{H}{12}\text{N}2 $, with a molecular weight of 100.16 g/mol. Structurally, it features a dimethylhydrazone group ($-\text{N}(\text{CH}3)_2$) attached to the carbonyl carbon of acetone.

Synthesis: The compound is synthesized via the reaction of acetone with dimethylhydrazine under acidic or anhydrous conditions. Notably, phosphorylated derivatives of this compound are explored for applications in neutralizing toxic unsymmetrical dimethylhydrazine (UDMH), a rocket fuel component .

Properties

IUPAC Name

N-methyl-N-(propan-2-ylideneamino)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMDKUVIBSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158998
Record name 2-Propanone, dimethylhydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-31-3
Record name 2-Propanone, dimethylhydrazone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone Dimethylhydrazone
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Preparation Methods

Condensation of Acetone with N,N-Dimethylhydrazine

The primary method for synthesizing this compound involves the direct condensation of acetone with N,N-dimethylhydrazine under controlled conditions. This reaction follows the general protocol for ketone hydrazone formation, where the carbonyl group of acetone undergoes nucleophilic attack by the hydrazine derivative.

Procedure :

  • Reagents : Anhydrous N,N-dimethylhydrazine and acetone are combined in a 1:1 molar ratio.

  • Solvent : The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Catalyst : A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Conditions : The mixture is stirred at room temperature or gently refluxed (40–60°C) for 12–24 hours.

  • Work-up : Excess solvent and volatile byproducts are removed via rotary evaporation, followed by fractional distillation under reduced pressure to isolate the product.

Yield and Purity :

  • Yield : >95% when using anhydrous reagents and optimized stoichiometry.

  • Purity : The product is typically obtained as a light yellow liquid with a boiling point of 94–95.5°C. Common impurities include unreacted starting materials and acetone azine, which are minimized through precise stoichiometric control and distillation.

Reaction Optimization and Critical Parameters

Stoichiometric Balance

A slight excess of N,N-dimethylhydrazine (1.05–1.10 equivalents) ensures complete conversion of acetone, preventing residual ketone from complicating downstream applications.

Temperature and Solvent Effects

  • Low-Temperature Reactions : Conducting the reaction at 0–25°C minimizes side reactions such as azine formation but extends the reaction time.

  • Solvent Choice : THF and CH₂Cl₂ are preferred due to their inertness and ability to dissolve both reactants. Ethanol, though less common, can be used but risks esterification byproducts.

Catalytic Acid Role

Glacial acetic acid (1–2 mol%) accelerates the reaction by polarizing the carbonyl group, though stronger acids (e.g., HCl) risk over-protonation and decomposition.

Purification and Isolation Techniques

Distillation

The crude product is purified via fractional distillation under reduced pressure (20–50 mmHg) to achieve a boiling range of 92–95°C. This step removes low-boiling impurities (e.g., excess dimethylhydrazine) and high-boiling residues.

Chromatographic Methods

For high-purity applications, silica gel chromatography using hexane/ethyl acetate (9:1) eluent effectively separates this compound from non-volatile contaminants.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at ~1640 cm⁻¹ confirms the C=N stretch.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.20 (s, 6H, N(CH₃)₂), 1.95 (s, 6H, C(CH₃)₂).

  • ¹³C NMR : δ 24.5 (N(CH₃)₂), 28.1 (C(CH₃)₂), 155.2 (C=N).

Physical Properties

PropertyValueSource
Boiling Point94–95.5°C
Density0.8 g/cm³
Refractive Index (n₀²⁰)1.4210–1.4240
SolubilityMiscible with THF, CH₂Cl₂, EtOH

Industrial-Scale Production Insights

While laboratory-scale synthesis prioritizes purity, industrial production emphasizes cost efficiency and throughput :

  • Continuous Flow Systems : Fixed-bed reactors with solid acid catalysts (e.g., acidic resins) enable continuous condensation and in-situ purification.

  • Heat Integration : Distillation waste heat is recycled to preheat reactants, reducing energy consumption .

Chemical Reactions Analysis

Reactivity in Ozonation

ADMH undergoes ozonation to form N-nitrosodimethylamine (NDMA), a potent carcinogen. The mechanism involves:

  • Ozone attack on the C atom of the -N=C moiety, generating N,N-dimethylaminonitrene (DMAN).

  • DMAN dimerization or reaction with nitric oxide to yield NDMA.

Key findings :

  • NDMA conversion yields from ADMH reach 60–90% under ozonation.

  • Reaction pathways are influenced by ozone’s preference for abstracting H atoms from -N(CH₃)₂ groups .

Reactions with Arynes

ADMH reacts with arynes (e.g., benzyne precursors) to form o-dimethylamino aryl ketones. For example:

{\ce{(CH3)2C=NN(CH3)2+Ar#->Ar-C(O)-N(CH3)2+Byproducts}}

Experimental results :

  • Yields of aryl ketones exceed 90% under optimized conditions (65°C, CsF catalyst in MeCN) .

  • Halogen substituents (e.g., Cl, F) on arynes enhance regioselectivity without side reactions .

Hydrolytic Stability

ADMH exhibits pH-dependent hydrolysis:

\ce(CH3)2C=NN(CH3)2+H2O(CH3)2CO+H2NN(CH3)2{\ce{(CH3)2C=NN(CH3)2+H2O⇌(CH3)2CO+H2NN(CH3)2}}

Observations :

  • Hydrolysis is reversible, with equilibrium favoring reformation of ADMH in neutral conditions.

  • Acidic/basic conditions accelerate decomposition, reducing derivatization efficiency .

Thermal and Catalytic Behavior

  • Polymerization : At −96°C, ADMH forms elastic solids when condensed with magnesium catalysts .

  • Dehydration : In the presence of acid catalysts, ADMH converts to mesityl oxide via aldol condensation .

Toxicological Byproducts

ADMH’s reaction with chlorine or bromine during water treatment generates toxic halomethanes (e.g., chloroform). This necessitates careful handling in industrial settings .

Comparison with Similar Compounds

Diethyl Methylformylphosphonate Dimethylhydrazone

  • Structure : Incorporates a phosphonate group ($\text{PO(OR)}_2$) and a dimethylhydrazone-protected aldehyde.
  • Synthesis : Prepared from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed deprotection followed by dimethylhydrazine addition .
  • Reactivity : Used in Horner-Wadsworth-Emmons homologation reactions to synthesize α,β-unsaturated aldehydes. The phosphonate group enhances reactivity in condensation steps .
  • Key Data :
    • Molecular weight: 222 g/mol (MS data) .
    • Yields: 71–86% in homologation reactions .

Contrast with Acetone Dimethylhydrazone :

  • The phosphonate group enables nucleophilic reactivity, unlike this compound, which primarily serves as a protective group or intermediate in UDMH disposal.

Acetaldehyde Dimethylhydrazone

  • Structure : $ \text{CH}3\text{CH}=\text{NN}(\text{CH}3)_2 $ (CAS: 7422-90-4).
  • Molecular Weight : 86.14 g/mol, lighter than this compound due to the absence of a methyl branch .
  • Reactivity : Simpler aldehyde-derived hydrazone; used in studies of hydrazone stability and as a reference in mass spectrometry .

Contrast :

Formaldehyde Dimethylhydrazone

  • Structure : Simplest hydrazone derivative ($ \text{H}2\text{C}=\text{NN}(\text{CH}3)_2 $).
  • Applications : Utilized in UDMH recycling due to its low molecular weight and ease of derivatization .
  • Toxicity : Less pungent than UDMH, facilitating safer handling .

Contrast :

  • Higher volatility compared to this compound, limiting its use in high-temperature reactions.

Methacrolein Dimethylhydrazone

  • Structure : Contains an α,β-unsaturated aldehyde group ($ \text{CH}2=\text{C}(\text{CH}3)\text{CH}=\text{NN}(\text{CH}3)2 $).
  • Reactivity : The conjugated system enables participation in Diels-Alder reactions, unlike saturated acetone derivatives .

Contrast :

  • Enhanced utility in synthesizing cyclic compounds compared to this compound.

Acetone Thiosemicarbazone and Semicarbazone

  • Structure : Replace dimethylhydrazine with thiosemicarbazide ($-\text{NHNHC(S)NH}2$) or semicarbazide ($-\text{NHNHCONH}2$).
  • Applications :
    • Thiosemicarbazones: Studied for antiviral and anticancer activities (CAS: 1752-30-3) .
    • Semicarbazones: Used in crystallography due to stable crystalline forms (CAS: 110-20-3) .

Contrast :

  • The thiocarbonyl group in thiosemicarbazones increases metal-chelating ability, unlike dimethylhydrazones .

Acetone Dibutylhydrazone

  • Structure : Features bulkier dibutyl groups ($-\text{NN}(\text{C}4\text{H}9)_2$) instead of dimethyl substituents.
  • Properties :
    • Higher molecular weight ($ \text{C}{11}\text{H}{24}\text{N}_2 $) and lipophilicity, impacting solubility in organic solvents .
    • Steric hindrance reduces reaction rates in condensation steps compared to this compound.

Critical Analysis of Reactivity and Stability

  • Phosphonate Derivatives : Exhibit superior reactivity in carbon-carbon bond-forming reactions due to electron-withdrawing phosphonate groups .
  • Steric Effects : Bulkier substituents (e.g., dibutyl in acetone dibutylhydrazone) hinder nucleophilic attack, reducing reaction efficiency .
  • Protection-Deprotection : this compound’s dimethylhydrazone group is robust under basic conditions but cleaved by strong acids, similar to other hydrazones .

Biological Activity

Acetone dimethylhydrazone (ADMH) is a chemical compound with the formula C5_5H12_{12}N2_2, known for its potential biological activities. This article explores the biological activity of ADMH, including its effects on plant viruses, cancer treatment, and its role as a precursor in nitrosamine formation.

ADMH is synthesized from acetone and dimethylhydrazine. It is characterized by its hydrazone functional group, which plays a crucial role in its reactivity and biological interactions. The compound's structure can be represented as follows:

Acetone dimethylhydrazone  CH3)2C=NN(CH3)2\text{this compound }\quad \text{ CH}_3)_2C=NN(CH_3)_2

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of acetone extracts that include ADMH against plant viruses. Specifically, an acetone extract derived from cottonseed oil sludge demonstrated significant effectiveness against Tobacco mosaic virus (TMV), Rice stripe virus (RSV), and Southern rice black streaked dwarf virus (SRBSDV). The active components identified in these extracts included gossypol and β-sitosterol, both of which were tested for their antiviral efficacy.

Table 1: Inhibition Rates of Acetone Extracts Against TMV

TreatmentInhibition Rate (%)
Acetone Extract83.99
β-Sitosterol78.82
Gossypol74.85
Ningnanmycin64.3
Control0

These results indicate that the acetone extract, enriched with compounds like gossypol, can effectively inhibit viral replication without causing phytotoxicity, suggesting potential applications in agricultural biotechnology .

2. Anticancer Properties

ADMH has been investigated for its role in drug delivery systems targeting colorectal cancer. A study focused on an osmotic drug delivery formulation that utilized ADMH as a part of the drug matrix. The formulation was tested in vivo using a rat model induced with colon cancer via dimethylhydrazine.

Key Findings:

  • The optimized formulation showed a sustained release of the drug over 24 hours (98.37% release).
  • Significant reductions in tumor markers such as TNF-α and TGF-β were observed post-treatment.
  • Histopathological analysis revealed improved tissue health compared to control groups.

These findings suggest that ADMH can enhance the bioavailability and efficacy of anticancer drugs, making it a promising candidate for targeted cancer therapies .

3. Nitrosamine Formation

ADMH has also been studied in the context of environmental chemistry, particularly regarding its role as a precursor to nitrosamines, which are known carcinogens. Research indicates that ADMH can react under certain conditions to form N-nitrosodimethylamine (NDMA), especially when exposed to ozone or chloramines during water treatment processes.

Table 2: NDMA Formation from Precursor Compounds

Precursor CompoundNDMA Yield (%)
This compound<4
1,1-Dimethylhydrazine0.001 - 0.01
DimethylsulfamideVariable

The formation of NDMA from ADMH raises concerns regarding water safety and highlights the need for careful monitoring of chemical precursors in water treatment systems .

Case Study 1: Antiviral Efficacy

A field trial conducted to assess the effectiveness of acetone extracts containing ADMH against TMV showed promising results with an inhibition rate significantly higher than traditional treatments like Ningnanmycin. The study emphasized the extract's environmentally friendly profile and lack of phytotoxicity .

Case Study 2: Cancer Treatment Efficacy

In a controlled study involving rats with induced colon cancer, an ADMH-based formulation resulted in significant histopathological improvements and reduced tumor marker levels over a treatment period of 16 weeks. This study supports the potential application of ADMH in developing targeted therapies for colorectal cancer .

Q & A

Q. How is acetone dimethylhydrazone synthesized in laboratory settings?

this compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting acetone with 1,1-dimethylhydrazine under controlled conditions. A notable method involves the reaction of this compound with dimethyl acetylenedicarboxylate, where the compound acts as a nucleophile in [3+2] cycloaddition reactions. Experimental protocols often specify anhydrous conditions and inert atmospheres to prevent side reactions. Spectral validation (e.g., NMR, IR) is critical to confirm product purity and structure .

Q. What are the key safety considerations when handling this compound in experimental procedures?

While specific toxicity data for this compound is limited, analogous dimethylhydrazones (e.g., formaldehyde dimethylhydrazone) exhibit acute toxicity (e.g., rodent LD50 values ~239 mg/kg via intraperitoneal injection). Researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal must comply with regional regulations (e.g., US EPA 40 CFR Part 261). Always consult safety data sheets (SDS) for hydrazone derivatives before use .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, 1^1H NMR can identify hydrazone proton resonances (δ ~2.5–3.5 ppm for N–CH3_3 groups), while 13^{13}C NMR confirms carbonyl and hydrazone carbon environments. Infrared (IR) spectroscopy detects C=N stretches (~1600 cm1^{-1}) and N–H vibrations. Mass spectrometry (MS) provides molecular ion validation. Cross-referencing spectral data with literature ensures accuracy .

Advanced Research Questions

Q. What are the mechanistic insights into the reaction of this compound with acetylenic esters?

The reaction with dimethyl acetylenedicarboxylate proceeds via a stepwise mechanism: (i) nucleophilic attack by the hydrazone’s nitrogen on the electron-deficient alkyne, forming a zwitterionic intermediate, and (ii) cyclization to yield pyrazoline derivatives. Kinetic studies suggest solvent polarity and temperature significantly influence reaction rates. Computational modeling (e.g., DFT) can further validate transition states .

Q. How can competing reaction pathways be analyzed when this compound is used in complex syntheses?

Competing pathways (e.g., hydrolysis vs. cycloaddition) are identified through:

  • Kinetic monitoring : Time-resolved UV-Vis or HPLC tracks intermediate formation.
  • Isotopic labeling : Using deuterated this compound (e.g., acetone-d6_6 derivatives) to trace reaction pathways.
  • Control experiments : Varying solvents (e.g., DMSO vs. toluene) to isolate dominant mechanisms. Contradictions in literature data require rigorous validation via replicated experiments and multi-technique analysis (e.g., NMR, MS) .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

Discrepancies often arise from solvent effects, impurities, or inconsistent temperature control. To resolve these:

  • Standardize protocols : Use anhydrous solvents and calibrate thermostats.
  • Cross-validate methods : Compare kinetic data from iodination assays (similar to acetone iodination studies) with computational models.
  • Statistical analysis : Apply tools like Arrhenius plots or Eyring equations to reconcile rate constants .

Methodological Guidance

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive reactions .
  • Data Validation : Cross-reference spectral data with databases like Reaxys or SciFinder to resolve contradictions .
  • Safety Protocols : Regularly update SDS libraries and conduct risk assessments for hydrazone derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetone dimethylhydrazone
Reactant of Route 2
Reactant of Route 2
Acetone dimethylhydrazone

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